2-(benzyloxy)pyridine-4-carboxamide
Description
Properties
CAS No. |
1458028-73-3 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)pyridine-4-carboxamide typically involves the following steps:
Formation of 2-(benzyloxy)pyridine: This can be achieved through the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Conversion to 2-(benzyloxy)pyridine-4-carboxylic acid: The benzyloxy pyridine is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-(benzyloxy)pyridine-4-carboxylic acid or its derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzyloxy pyridine aldehydes or carboxylic acids.
Reduction: 2-(Benzyloxy)pyridine-4-carboxylic acid.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Benzyloxy)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular drugs.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-(Benzyloxy)pyridine-4-carboxylic acid
N-(4-Fluorobenzyl)-2-(1-amino-1-methylethyl)-pyrimidine-4-carboxamide
- Key Difference : Pyrimidine core instead of pyridine, with additional substituents (fluorobenzyl, hydroxy, methyl).
- The fluorobenzyl group may enhance metabolic stability.
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide
- Key Difference: Quinoline core (fused benzene-pyridine system) with a phenyl substituent.
(4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine
- Key Difference : Amine linker (-NH-) instead of carboxamide.
- Implications : The amine group () may participate in different intermolecular interactions (e.g., ionic bonding) compared to the carboxamide’s hydrogen-bonding capability.
Q & A
Q. What are the recommended synthetic routes for 2-(benzyloxy)pyridine-4-carboxamide?
A two-step approach is commonly employed:
Synthesis of 2-(benzyloxy)pyridine-4-carboxylic acid : Benzyl ether formation via nucleophilic substitution between 2-hydroxypyridine-4-carboxylic acid and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Conversion to carboxamide : Activation of the carboxylic acid (e.g., using HATU or EDCl as coupling agents) followed by reaction with ammonia or ammonium chloride .
Key validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm purity by HPLC (>95%) .
Q. How should researchers characterize this compound?
Use a combination of analytical techniques:
Q. What safety precautions are critical during handling?
While specific hazard data for this compound is limited, general protocols apply:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields in carboxamide synthesis?
- Catalytic optimization : Replace traditional coupling agents (EDCl) with electrochemical methods to reduce side reactions. For example, electrochemical C–H/N–H annulation improves regioselectivity and yield (up to 85%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, but switching to THF/water biphasic systems may improve amidation efficiency .
Q. What strategies resolve contradictions in biological activity data for derivatives?
A 2013 study on pyridine-4-carboxamide derivatives highlights:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) at the aryl ring enhance anti-inflammatory activity (e.g., compound 5f: 72% inhibition in carrageenan-induced edema models) .
- Data normalization : Use standardized assays (e.g., IC₅₀ comparisons across cell lines) to minimize variability.
Q. What advanced analytical methods validate structural stability under experimental conditions?
- HPLC-MS/MS : Detect degradation products (e.g., hydrolysis to carboxylic acid under acidic conditions).
- X-ray crystallography : Confirm crystal packing and hydrogen-bonding networks in the solid state .
- Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 14 days; monitor via NMR for decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
